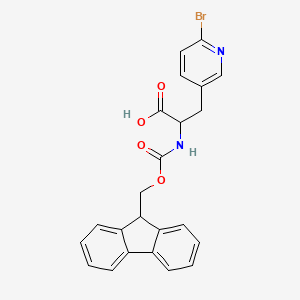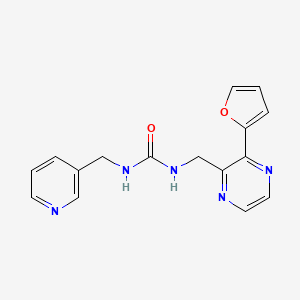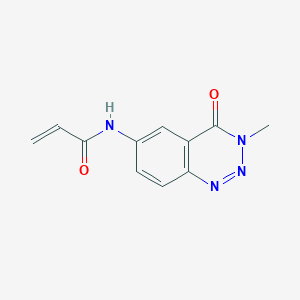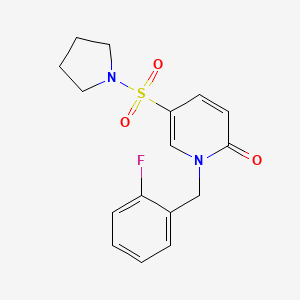![molecular formula C11H11FN4O B2724533 2-Fluoro-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide CAS No. 1933789-28-6](/img/structure/B2724533.png)
2-Fluoro-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known as FMPP and is a pyridine derivative. The synthesis of FMPP is a complex process that involves several steps.
Mécanisme D'action
The mechanism of action of FMPP is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. FMPP has also been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
FMPP has been found to have several biochemical and physiological effects. It has been found to reduce the production of prostaglandins, which are inflammatory mediators. FMPP has also been found to reduce the levels of cytokines, which are involved in the immune response. Additionally, FMPP has been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its analgesic and antipyretic effects.
Avantages Et Limitations Des Expériences En Laboratoire
FMPP has several advantages for lab experiments. It is a potent and selective inhibitor of COX-2, which makes it a useful tool for studying the role of COX-2 in inflammation and pain. Additionally, FMPP has been found to have low toxicity, which makes it a safe compound to use in lab experiments.
However, FMPP also has several limitations for lab experiments. The synthesis of FMPP is a complex process that requires several steps, which may limit its availability. Additionally, FMPP has poor solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of FMPP. One potential direction is the development of FMPP analogs with improved pharmacological properties. Another direction is the study of FMPP in combination with other compounds for the treatment of various diseases. Additionally, the mechanism of action of FMPP needs to be further elucidated to fully understand its therapeutic potential.
Conclusion:
In conclusion, FMPP is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis of FMPP is a complex process that involves several steps. FMPP has been extensively studied for its potential therapeutic applications, and it has been found to have anti-inflammatory, analgesic, and antipyretic properties. FMPP has several advantages for lab experiments, but it also has limitations. There are several future directions for the study of FMPP, including the development of FMPP analogs and the study of FMPP in combination with other compounds for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of FMPP involves several steps. The first step is the preparation of 2-Fluoro-3-nitropyridine, which is achieved by the reaction of 2-Fluoropyridine with Nitric acid. The second step involves the reduction of 2-Fluoro-3-nitropyridine using Sodium borohydride to obtain 2-Fluoro-3-aminopyridine. The final step is the reaction of 2-Fluoro-3-aminopyridine with 1-Methyl-4-pyrazolecarboxaldehyde to obtain FMPP.
Applications De Recherche Scientifique
FMPP has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. FMPP has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. The compound has been found to inhibit the growth of cancer cells and reduce the deposition of amyloid beta in the brain, which is a hallmark of Alzheimer's disease.
Propriétés
IUPAC Name |
2-fluoro-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4O/c1-16-7-8(6-15-16)5-14-11(17)9-3-2-4-13-10(9)12/h2-4,6-7H,5H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITJBUFWCDHZST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC(=O)C2=C(N=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

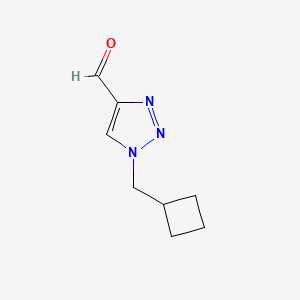
![2-(8-Butyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-y l)acetamide](/img/structure/B2724453.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2724454.png)
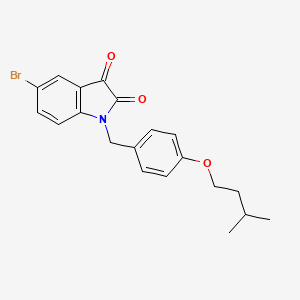

![N-((1H-benzo[d]imidazol-2-yl)methyl)-5-methylpyrazine-2-carboxamide](/img/structure/B2724459.png)
![2-(2-Chlorophenyl)-1-[2-(6-cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2724460.png)

